molecular formula C10H12N2 B1646878 [(5-Methyl-1H-indol-2-yl)methyl]amine CAS No. 883535-97-5

[(5-Methyl-1H-indol-2-yl)methyl]amine

Cat. No. B1646878
CAS RN: 883535-97-5
M. Wt: 160.22 g/mol
InChI Key: GTYLUXIGUGWHBL-UHFFFAOYSA-N
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Description

“[(5-Methyl-1H-indol-2-yl)methyl]amine” is a compound with the CAS Number: 883535-97-5 and a molecular weight of 160.22 . It has the IUPAC name (5-methyl-1H-indol-2-yl)methylamine .


Molecular Structure Analysis

The InChI code for “[(5-Methyl-1H-indol-2-yl)methyl]amine” is 1S/C10H12N2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,12H,6,11H2,1H3 . This indicates that the compound has a structure based on an indole moiety, with a methyl group at the 5-position and a methylamine group attached to the 2-position of the indole ring .


Physical And Chemical Properties Analysis

“[(5-Methyl-1H-indol-2-yl)methyl]amine” is a solid compound . Its InChI key is GTYLUXIGUGWHBL-UHFFFAOYSA-N .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential in antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory properties. Certain compounds derived from indole showed anti-inflammatory and analgesic activities along with a low ulcerogenic index, compared with indomethacin and celecoxib .

Anticancer Activity

Indole derivatives have been evaluated for their in vitro antiproliferative activities against various cancer cell lines. Some of the synthesized compounds demonstrated effective activities towards the three tumour cell lines .

Anti-HIV Activity

Indole derivatives have shown potential in anti-HIV activity. The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Antioxidant Activity

Indole derivatives possess antioxidant activities, which have created interest among researchers to synthesize a variety of indole derivatives .

Antimicrobial Activity

Indole derivatives have shown antimicrobial activities. The indole nucleus has been added to medicinal compounds that are biologically active, making it an important heterocyclic compound having broad-spectrum biological activities .

Antitubercular Activity

Indole derivatives have shown potential in antitubercular activity. Certain derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Antidiabetic and Antimalarial Activities

Indole derivatives have shown potential in antidiabetic and antimalarial activities. The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Safety and Hazards

The compound is labeled as an irritant . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Future Directions

While specific future directions for “[(5-Methyl-1H-indol-2-yl)methyl]amine” are not mentioned in the retrieved data, indole derivatives are a significant area of study in medicinal and pharmaceutical chemistry . They are found in many natural products and are often used as precursors for the synthesis of biologically active structures .

Mechanism of Action

properties

IUPAC Name

(5-methyl-1H-indol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-5,12H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYLUXIGUGWHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1H-indol-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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